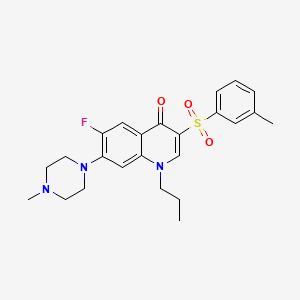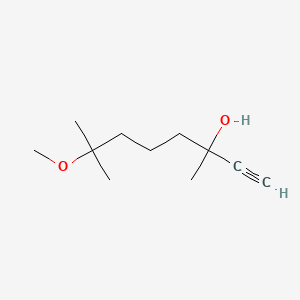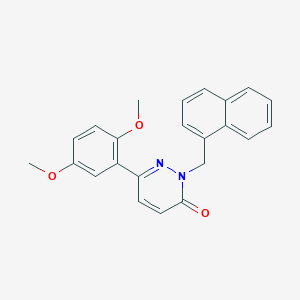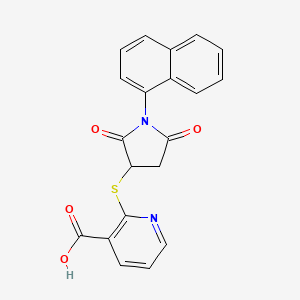![molecular formula C24H26N4O B2818034 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one CAS No. 1351651-27-8](/img/structure/B2818034.png)
2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Pharmacology
Arylcycloalkylamines, which include phenyl piperidines and piperazines along with their arylalkyl substituents, are integral in the pharmacology of antipsychotic agents. These compounds, through their structural modifications, have shown to enhance the potency and selectivity of binding affinity at D2-like receptors. The study by Sikazwe et al. (2009) indicates that the composite structure of these molecules is crucial for their selectivity and potency at D2-like receptors, demonstrating the relevance of such compounds in drug design and pharmacological research Sikazwe et al., 2009.
DNA Interaction and Cellular Applications
The synthetic dye Hoechst 33258, a known DNA minor groove binder with specificity for AT-rich sequences, exemplifies the interaction of piperazine derivatives with DNA. This compound and its analogues are utilized in cellular biology for chromosome and nuclear staining, demonstrating the broader application of piperazine derivatives beyond pharmacology into cellular and molecular biology research Issar & Kakkar, 2013.
Therapeutic and Diagnostic Developments
Piperazine derivatives, due to their structural versatility, play a significant role in the development of therapeutic and diagnostic agents. The review by Rathi et al. (2016) on piperazine derivatives for therapeutic use highlights the broad potential of these compounds across a spectrum of applications including antipsychotic, anti-inflammatory, and imaging agents. This review emphasizes the flexibility of piperazine as a core structure for drug discovery, showcasing the diverse scientific research applications of such molecules Rathi et al., 2016.
Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have also been identified for their potential in combating infectious diseases, such as tuberculosis. Girase et al. (2020) provide an extensive review on the anti-mycobacterial compounds where piperazine serves as a vital component, demonstrating the compound's role in addressing the challenges posed by drug-resistant strains of Mycobacterium tuberculosis Girase et al., 2020.
Propiedades
IUPAC Name |
2-phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-2-21(19-9-5-3-6-10-19)24(29)28-15-13-27(14-16-28)23-17-22(25-18-26-23)20-11-7-4-8-12-20/h3-12,17-18,21H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOQGADWNRDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)
![4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2817957.png)



![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)



![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2817974.png)
